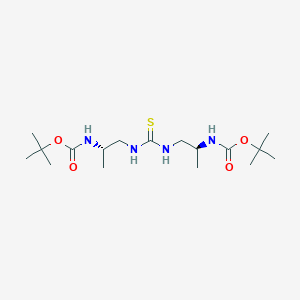
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-naphthamide
Vue d'ensemble
Description
“N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide” is a compound with the CAS Number: 32873-56-6. It has a molecular weight of 175.24 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of the compound is N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide . The Inchi Code is 1S/C4H5N3OS2/c1-2(8)5-3-6-7-4(9)10-3/h1H3, (H,7,9) (H,5,6,8) .Physical And Chemical Properties Analysis
“N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide” is a solid compound . It should be stored in a sealed and dry environment at 2-8°C .Mécanisme D'action
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-naphthamide exerts its effects by binding to the thiol groups of cysteine residues in proteins, which can lead to changes in protein conformation and activity. This compound has also been shown to inhibit the activity of various enzymes, including proteases and kinases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of protein activity, the inhibition of enzyme activity, and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-naphthamide in lab experiments is its ability to selectively bind to and modulate the activity of specific proteins and enzymes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Orientations Futures
There are many potential future directions for the use of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-naphthamide in scientific research. One area of interest is the development of new applications for this compound in disease diagnosis and treatment. Another area of interest is the development of new methods for synthesizing and purifying this compound, which could lead to improved efficiency and cost-effectiveness. Additionally, further studies are needed to better understand the mechanisms underlying the biochemical and physiological effects of this compound, which could lead to the development of new therapeutic strategies.
Méthodes De Synthèse
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-naphthamide can be synthesized using a variety of methods, including the reaction of 2-naphthamide with thiourea and a suitable oxidant. One commonly used method involves the reaction of 2-naphthamide with thiourea in the presence of hydrogen peroxide and acetic acid. The resulting product can then be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-naphthamide has been used extensively in scientific research due to its ability to bind to and modulate the activity of various proteins and enzymes. One of the most well-studied applications of this compound is its use as a fluorescent probe for the detection of thiols in biological samples. This compound has also been shown to have potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS2/c17-11(14-12-15-16-13(18)19-12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,16,18)(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIUVTHOBXMFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NNC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401329631 | |
| Record name | N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)naphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51090036 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
391864-11-2 | |
| Record name | N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)naphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-Fluorophenyl)methoxy]-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2855457.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2855462.png)
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide](/img/structure/B2855463.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2855466.png)
![2-(3-methylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2855468.png)




![2-(2-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2855478.png)

